5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Description
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core. The structure includes a tetrahydro-pyridine ring fused with a pyrazole moiety, substituted at the 5-position with a benzyl group and at the 3-position with a carboxylic acid functional group.
Safety data indicate moderate toxicity, with hazards including skin irritation and respiratory sensitization (H315, H319, H335) .
Properties
Molecular Formula |
C14H15N3O2 |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
5-benzyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H15N3O2/c18-14(19)13-11-9-17(7-6-12(11)15-16-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16)(H,18,19) |
InChI Key |
QXZGDFSFMMQRNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NN=C2C(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of catalytic systems and optimized reaction conditions, are likely employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid exhibits several biological activities that make it a candidate for further research in drug development.
Antitumor Activity
Research indicates that derivatives of pyrazolo[4,3-c]pyridine may possess anticancer properties. These compounds can inhibit specific kinases involved in cancer progression, making them potential candidates for cancer therapeutics. Studies have shown that certain derivatives demonstrate significant cytotoxic effects against various cancer cell lines.
Anti-inflammatory Effects
Compounds within this chemical class have been reported to modulate inflammatory pathways. This suggests their potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions. The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines.
Neuroprotective Properties
Emerging evidence suggests that pyrazolo[4,3-c]pyridine derivatives could exert neuroprotective effects. This property is particularly relevant for conditions like Alzheimer's and Parkinson's disease, where neuroinflammation and oxidative stress play critical roles.
Case Studies
Several case studies highlight the applications of this compound in various research settings:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against human leukemia cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics .
Case Study 2: Anti-inflammatory Properties
In another study focused on inflammatory diseases, researchers tested derivatives of this compound for their ability to inhibit IL-6 and TNF-alpha production in macrophages. The findings suggested that these compounds could serve as lead candidates for developing anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, physicochemical properties, and applications of 5-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid with analogous derivatives:
Key Insights:
Substituent Effects: Benzyl vs. Boc: The benzyl group increases lipophilicity compared to the polar Boc group, which is often used as a protective group in peptide synthesis .
Crystallographic Behavior :
- Analogs like 5-tert-butyl-3-ethyl-1-isopropyl derivatives exhibit puckered ring conformations (Cremer-Pople parameters) and form weak C–H···O hydrogen bonds in crystals, influencing packing efficiency and stability .
- Hydrogen-bonding patterns in carboxylic acid derivatives align with Etter’s rules, favoring dimerization via O–H···O interactions .
Synthetic Utility :
Biological Activity
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₄H₁₅N₃O₂
- Molecular Weight : 257.29 g/mol
- CAS Number : 1351382-06-3
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity
Research indicates that pyrazolo[4,3-c]pyridine derivatives exhibit notable anti-inflammatory effects. Specifically:
- Inhibition of COX Enzymes : Compounds related to this structure have shown selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. For instance, derivatives have demonstrated IC₅₀ values ranging from 0.034 to 0.052 μM against COX-2, indicating potent anti-inflammatory properties compared to standard drugs like celecoxib .
| Compound | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | - | - |
| Celecoxib | 54.65 | - |
Anticancer Activity
The compound has also been investigated for its anticancer potential:
- Cell Proliferation Inhibition : It has been shown to inhibit the proliferation of various cancer cell lines including HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma). The structure-activity relationship studies indicate that modifications in the pyrazole ring can enhance potency against specific targets .
The proposed mechanisms through which 5-benzyl derivatives exert their biological effects include:
- Inhibition of Kinases : Some studies suggest that these compounds inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, certain derivatives showed IC₅₀ values of 0.36 µM against CDK2 and 1.8 µM against CDK9 .
- Modulation of Inflammatory Pathways : The anti-inflammatory effects are likely mediated through the inhibition of prostaglandin synthesis and modulation of nuclear factor kappa B (NF-kB) signaling pathways.
Study on Anti-inflammatory Effects
In a study evaluating the anti-inflammatory effects using a carrageenan-induced paw edema model in rats:
- The compound displayed significant edema inhibition percentages comparable to established anti-inflammatory drugs.
- Histopathological analysis revealed minimal degenerative changes in organs, suggesting a favorable safety profile for therapeutic use .
Study on Anticancer Properties
Another study focused on the anticancer activity highlighted:
- Cell Line Testing : The compound was tested against multiple human tumor cell lines with promising results in inhibiting cell growth and inducing apoptosis.
- Mechanistic Insights : Further investigation into its mechanism revealed that it may induce cell cycle arrest at the G1 phase and promote apoptotic pathways through caspase activation .
Q & A
Q. What are the common synthetic routes for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid, and what are the critical reaction conditions?
Methodological Answer: The synthesis of pyrazolo[4,3-c]pyridine derivatives typically involves multi-step reactions. A common approach includes:
- Condensation : Reacting aldehyde precursors (e.g., substituted benzaldehydes) with aminopyridine derivatives to form intermediates.
- Cyclization : Using reagents like hydrazine hydrate in ethanol under reflux to construct the pyrazolo-pyridine core. For example, hydrazine-mediated cyclization of azido-pyrazole carbaldehydes yields fused pyrazolo-pyridines .
- Functionalization : Introducing carboxylic acid groups via hydrolysis or oxidation.
Q. Critical Conditions :
- Catalysts: Palladium or copper-based catalysts for cross-coupling steps.
- Solvents: Polar aprotic solvents (e.g., DMF, ethanol) for cyclization.
- Temperature: Reflux conditions (70–100°C) for cyclization and functional group modifications.
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation | 4-Chlorobenzaldehyde, aminopyridine | ~60–70 | |
| Cyclization | Hydrazine hydrate, acetic acid | ~50–65 | |
| Carboxylic Acid Formation | NaOH/HCl hydrolysis | ~75–85 |
Q. Which structural features of this compound are critical for its pharmacological activity?
Methodological Answer: Key structural determinants include:
- Bicyclic Core : The pyrazolo[4,3-c]pyridine scaffold provides hydrogen bond donor/acceptor sites, enabling competitive ATP binding in kinase inhibition assays .
- Benzyl Substituent : Enhances lipophilicity and membrane permeability, critical for CNS-targeted activity.
- Carboxylic Acid Group : Improves solubility and facilitates salt formation for bioavailability.
Q. Experimental Validation :
- SAR Studies : Modifying the benzyl group (e.g., halogenation) and comparing IC50 values in kinase assays can identify optimal substituents.
- Crystallography : X-ray diffraction (e.g., as in ) reveals binding conformations with target proteins .
Q. How is the pharmacological potential of this compound screened in preclinical studies?
Methodological Answer: Standard screening protocols include:
- Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR, VEGFR) to measure IC50 values via fluorescence polarization .
- Cellular Uptake Studies : Radiolabel the compound and assess permeability using Caco-2 cell monolayers.
- In Vivo Efficacy : Administer in rodent models of disease (e.g., cancer xenografts) and monitor tumor growth inhibition.
Q. Data Interpretation :
- Compare results with reference inhibitors (e.g., imatinib) to contextualize potency.
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production of this compound?
Methodological Answer: Optimization strategies include:
- Catalyst Screening : Test palladium/copper catalysts (e.g., Pd(OAc)₂ vs. CuI) to enhance coupling efficiency .
- Solvent Engineering : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve safety and yield.
- Flow Chemistry : Continuous flow reactors reduce reaction times and improve reproducibility .
Q. Case Study :
- A 20% yield increase was achieved using PdCl₂(PPh₃)₂ in toluene at 80°C .
Q. How to resolve contradictions in reported kinase inhibition data for this compound?
Methodological Answer: Contradictions may arise from assay variability or structural polymorphisms. Mitigation approaches:
- Standardized Assays : Replicate studies using identical kinase isoforms (e.g., EGFR T790M vs. wild-type) and ATP concentrations .
- Structural Analysis : Perform co-crystallization (as in ) to confirm binding modes .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers.
Q. Example :
- Discrepancies in IC50 values for VEGFR2 may stem from differences in assay pH (6.5 vs. 7.4) .
Q. What computational methods are used to model the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina predicts binding poses using the compound’s 3D structure and target active sites (e.g., kinase ATP pockets) .
- MD Simulations : GROMACS or AMBER simulates dynamic interactions over nanoseconds to assess stability.
- QSAR Models : Train machine learning algorithms on IC50 data to predict activity for novel analogs.
Q. Validation :
- Compare docking scores with experimental IC50 values (R² > 0.7 indicates reliability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
